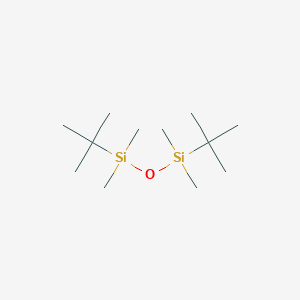

Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl-

Description

BenchChem offers high-quality Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl-[tert-butyl(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30OSi2/c1-11(2,3)14(7,8)13-15(9,10)12(4,5)6/h1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTJJHCZWOVVNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343485 | |

| Record name | TBDMS ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67875-55-2 | |

| Record name | TBDMS ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Unique Role of 1,1,3,3-Tetramethyldisiloxane in Modern Synthesis

An In-Depth Technical Guide to the Properties and Applications of 1,1,3,3-Tetramethyldisiloxane

A Note to the Researcher: This guide focuses on the properties of 1,1,3,3-tetramethyldisiloxane (TMDS) . Extensive searches of scientific literature and chemical databases did not yield sufficient data for the specifically requested "1,3-di-tert-butyl-1,1,3,3-tetramethyldisiloxane." As TMDS is the parent hydride and a cornerstone reagent in organosilicon chemistry, its properties provide a fundamental basis for understanding related, more complex siloxanes. The principles of reactivity and the physical characteristics detailed herein are foundational for any drug development professional or researcher working with siloxane-based compounds.

1,1,3,3-Tetramethyldisiloxane, often abbreviated as TMDS, is a versatile and widely utilized organosilicon compound. It is distinguished by the presence of two reactive silicon-hydrogen (Si-H) bonds, making it a valuable and mild reducing agent in organic synthesis.[1] Unlike more aggressive metal hydride reagents like lithium aluminum hydride (LiAlH₄), TMDS offers a higher degree of chemoselectivity, allowing for the reduction of specific functional groups while leaving others intact.[2][3] Its utility extends beyond simple reductions; it is a key building block for silicone polymers and a precursor in hydrosilylation reactions, which are fundamental for creating carbon-silicon bonds.[4]

From a practical standpoint, TMDS is an inexpensive, non-toxic, and relatively safe reagent to handle, with its byproducts being easily removable and environmentally benign polysiloxanes. These characteristics make it an attractive choice in both academic research and industrial-scale processes, particularly in the pharmaceutical and materials science sectors.

Molecular Structure and Physicochemical Properties

The core of TMDS is a disiloxane backbone (Si-O-Si) flanked by two silicon atoms, each bearing two methyl groups and one hydrogen atom. The polarization of the Si-H bond, with silicon being less electronegative than hydrogen, imparts a "hydridic" character to the hydrogen atoms, which is the basis of its reducing capability.[5]

Caption: Molecular structure of 1,1,3,3-Tetramethyldisiloxane (TMDS).

Quantitative Data Summary

The physical and chemical properties of TMDS are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| CAS Number | 3277-26-7 | [5][6][7] |

| Molecular Formula | C₄H₁₄OSi₂ | [5][6] |

| Molecular Weight | 134.33 g/mol | [6] |

| Appearance | Colorless clear liquid | [6][7] |

| Density | 0.76 g/mL at 25 °C | [6] |

| Boiling Point | 70-71 °C | [6][8] |

| Melting Point | -78 °C | [6] |

| Refractive Index (n20/D) | 1.370 | [6] |

| Flash Point | -12 °C | [5] |

| Autoignition Temperature | 208 °C | [5] |

| Solubility | Reacts with water. Insoluble. | [7][9] |

Core Reactivity and Applications in Synthesis

The reactivity of TMDS is dominated by the Si-H bond, which can be activated by a variety of catalysts to participate in two main classes of reactions: hydrosilylation and reductive transformations.

Hydrosilylation Reactions

In the presence of catalysts, typically platinum-based complexes like Karstedt's catalyst, TMDS undergoes hydrosilylation, which is the addition of the Si-H bond across a double or triple bond.[4] This reaction is a powerful method for forming stable silicon-containing compounds used in materials like coatings, elastomers, and electronics.[4]

Reductive Transformations

As a mild hydride source, TMDS is exceptionally useful for the chemoselective reduction of various functional groups.[1][3] The choice of catalyst is critical for directing the selectivity of the reduction.

-

Reduction of Amides to Amines: In the presence of platinum or iridium catalysts, TMDS efficiently reduces tertiary and secondary amides to the corresponding amines.[2][4] This transformation is highly valued in pharmaceutical synthesis as it tolerates a wide range of other functional groups such as esters, nitro groups, and halides.[2]

-

Reductive Halogenation: TMDS can be used for the reductive halogenation of aldehydes and epoxides.[5]

-

Reduction of Carboxylic Acids: Combined with a halogen source and an indium(III) catalyst, TMDS can facilitate the reductive bromination or iodination of carboxylic acids to furnish alkyl halides.[2] This system is also applicable to the reduction of aldehydes, acyl chlorides, and esters.[2]

The general mechanism for these reductions often involves the activation of the carbonyl group by a catalyst, followed by hydride transfer from TMDS and subsequent steps to yield the final reduced product.

Experimental Protocol: Platinum-Catalyzed Reduction of a Tertiary Amide

This protocol describes a representative, self-validating system for the reduction of a tertiary amide to a tertiary amine using TMDS, a reaction with broad applicability in drug development.

Objective: To reduce N,N-dimethylbenzamide to N,N-dimethylbenzylamine with high yield and selectivity.

Materials:

-

N,N-dimethylbenzamide

-

1,1,3,3-Tetramethyldisiloxane (TMDS)

-

Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex (Karstedt's catalyst)

-

Anhydrous Toluene

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, and nitrogen inlet

Workflow Diagram:

Caption: Step-by-step workflow for the catalytic reduction of a tertiary amide using TMDS.

Step-by-Step Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N-dimethylbenzamide (1.49 g, 10 mmol) and anhydrous toluene (20 mL).

-

Inert Atmosphere: Purge the flask with dry nitrogen for 5 minutes.

-

Reagent Addition: Add 1,1,3,3-tetramethyldisiloxane (TMDS) (2.02 g, 15 mmol, 1.5 equivalents) to the solution via syringe. Subsequently, add Karstedt's catalyst (2 mol % Pt) via syringe.

-

Causality Note: Using an excess of TMDS ensures the complete consumption of the starting amide. The platinum catalyst is essential for activating the Si-H bond and facilitating hydride transfer.

-

-

Reaction: Heat the reaction mixture to 80 °C and stir.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).

-

Quenching: Cool the reaction to room temperature and carefully quench by the slow addition of 1 M HCl (20 mL). Vigorous gas evolution (H₂) will occur.

-

Self-Validation: The evolution of hydrogen gas upon acidic workup confirms the presence of unreacted Si-H bonds from the excess TMDS, indicating the reaction environment was sufficiently supplied with the reducing agent.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL) followed by brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,N-dimethylbenzylamine. The product can be further purified by distillation or chromatography if necessary.

Safety, Handling, and Storage

TMDS is a highly flammable liquid and vapor.[7][9][10] It should be handled in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[10][11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, and a lab coat.[9][12]

-

Handling: Ground and bond containers and receiving equipment to prevent static discharge.[10][11][12] Avoid contact with skin, eyes, and inhalation of vapors.[9][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, alkalis, bromine, and chlorine.[10][12] It is moisture-sensitive and should be stored under an inert atmosphere.[7]

-

Spills: In case of a spill, remove all ignition sources and clean up with an absorbent material.[9]

Conclusion

1,1,3,3-Tetramethyldisiloxane is a powerful and versatile reagent in the toolkit of the modern synthetic chemist. Its unique combination of mild reducing power, high chemoselectivity, operational safety, and economic viability makes it an indispensable tool for complex molecular synthesis in the pharmaceutical and materials industries. A thorough understanding of its properties, reactivity, and handling requirements is crucial for leveraging its full potential in developing innovative and efficient chemical transformations.

References

-

1,1,3,3-TETRAMETHYLDISILOXANE, 98% | - Gelest, Inc. (URL: [Link])

-

1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | C4H14O3Si2 - PubChem. (URL: [Link])

-

Tetramethyldisiloxane (TMDSO, TMDS) - Organic Chemistry Portal. (URL: [Link])

-

1,1,3,3-Tetramethyl-1,3-divinyldisiloxane - Wikipedia. (URL: [Link])

- EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google P

-

1,1,3,3-TETRAMETHYLDISILOXANE, 98% - Gelest, Inc. Safety Data Sheet. (URL: [Link])

-

Tetramethyldisiloxane: A Practical Organosilane Reducing Agent - Gelest, Inc. (URL: [Link])

-

1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane | C12H30OSi2 | CID 583954 - PubChem. (URL: [Link])

-

Tetramethyldisiloxane: A Practical Organosilane Reducing Agent | Organic Process Research & Development - ACS Publications. (URL: [Link])

-

1,1,3,3-Tetramethyldisiloxane, 97% - Scientific Laboratory Supplies. (URL: [Link])

-

Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. (URL: [Link])

- US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane - Google P

Sources

- 1. gelest.com [gelest.com]

- 2. TMDSO, Tetramethyldisiloxane [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,1,3,3-Tetramethyldisiloxane: A Versatile Compound for Efficient Chemical Transformations and Synthesis_Chemicalbook [chemicalbook.com]

- 5. 1,1,3,3-TETRAMETHYLDISILOXANE, 98% - Gelest, Inc. [gelest.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 1,1,3,3-Tetramethyldisiloxane | 3277-26-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. chemos.de [chemos.de]

- 12. gelest.com [gelest.com]

An In-depth Technical Guide to Bis(tert-butyldimethylsilyl)ether: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Silent Workhorse of Silyl Ether Chemistry

In the landscape of synthetic organic chemistry, silyl ethers are indispensable protecting groups for hydroxyl functionalities, prized for their tunable stability and mild cleavage conditions. Among them, Bis(tert-butyldimethylsilyl)ether, also known as Bis(tert-butyldimethylsilyl) oxide, represents the fundamental parent structure of the widely utilized tert-butyldimethylsilyl (TBDMS) ethers. While often generated in situ or as a byproduct, a thorough understanding of its own physicochemical properties, synthesis, and reactivity is crucial for optimizing reaction conditions and purification procedures in complex synthetic routes. This technical guide provides a comprehensive overview of Bis(tert-butyldimethylsilyl)ether, offering insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

While specific experimental data for Bis(tert-butyldimethylsilyl)ether is not as widely reported as for its functionalized analogues, its properties can be reliably inferred from the extensive data available for other tert-butyldimethylsilyl ethers and similar disiloxanes.

| Property | Estimated Value/Characteristic | Rationale and Comparative Insights |

| Molecular Formula | C₁₂H₃₀OSi₂ | Two tert-butyldimethylsilyl groups linked by an oxygen atom. |

| Molecular Weight | 246.54 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless liquid | Consistent with other small siloxane molecules. |

| Boiling Point | ~180-200 °C | Estimated based on the boiling points of similarly sized siloxanes and the significant steric bulk of the tert-butyl groups which increases van der Waals interactions. For comparison, Hexamethyldisiloxane (C₆H₁₈OSi₂) has a boiling point of 101 °C. |

| Density | ~0.8-0.9 g/mL | Expected to be slightly less dense than water, a common characteristic of many silicon-containing organic compounds. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., THF, DCM, hexanes, ethyl acetate). | The hydrophobic nature of the alkyl groups on the silicon atoms dictates its solubility profile. It will readily dissolve in non-polar and moderately polar aprotic solvents. |

| Refractive Index | ~1.42-1.44 | In line with the refractive indices of other TBDMS-protected alcohols and siloxanes. |

| Stability | Stable to aqueous base; Labile to acid and fluoride ions. | The steric hindrance provided by the tert-butyl groups confers significant stability against basic hydrolysis compared to less hindered silyl ethers like trimethylsilyl (TMS) ethers.[1] However, it is readily cleaved by acidic conditions or fluoride sources such as tetrabutylammonium fluoride (TBAF).[1] |

Spectral Characteristics: Identifying the Ether Linkage

The spectral data for Bis(tert-butyldimethylsilyl)ether are characteristic of the TBDMS group and the Si-O-Si linkage.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two prominent signals:

-

A singlet at approximately δ 0.9 ppm corresponding to the 18 protons of the two tert-butyl groups.

-

A singlet at approximately δ 0.1 ppm corresponding to the 12 protons of the four methyl groups attached to the silicon atoms.

-

-

¹³C NMR: The carbon NMR spectrum will similarly show characteristic peaks for the TBDMS group:

-

A signal around δ 26 ppm for the methyl carbons of the tert-butyl group.

-

A signal around δ 18 ppm for the quaternary carbon of the tert-butyl group.

-

A signal in the upfield region (around δ -4 ppm ) for the methyl carbons attached to the silicon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups:

-

Absence of a broad O-H stretching band around 3300-3500 cm⁻¹, indicating the absence of hydroxyl groups.

-

Strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region, characteristic of the alkyl groups.

-

A very strong and characteristic Si-O-Si asymmetric stretching band, typically observed in the range of 1050-1100 cm⁻¹ . This is a key diagnostic peak for the disiloxane linkage.

-

Characteristic Si-C stretching and bending vibrations around 1250 cm⁻¹ and 780-840 cm⁻¹ .

-

-

Mass Spectrometry (MS): In the mass spectrum (Electron Ionization), a characteristic fragmentation pattern is expected. The molecular ion peak (M⁺) at m/z 246 may be weak or absent. A prominent peak will be observed at m/z [M-57]⁺ , corresponding to the loss of a tert-butyl group, which is a very common and stabilizing fragmentation for TBDMS-containing compounds. Other fragments corresponding to further losses of methyl groups and rearrangements will also be present.

Synthesis and Experimental Protocols

Bis(tert-butyldimethylsilyl)ether is most commonly formed through the hydrolysis of tert-butyldimethylsilyl chloride (TBDMS-Cl). This can occur intentionally or as a side reaction when silylating alcohols in the presence of trace amounts of water.

Causality Behind Experimental Choices:

The choice of a biphasic system with a phase-transfer catalyst or a homogeneous system with a slight excess of a hindered base is critical. The former facilitates the reaction between the water-insoluble TBDMS-Cl and the aqueous phase, while the latter ensures that the generated HCl is scavenged, driving the reaction to completion and preventing acid-catalyzed cleavage of the newly formed ether.

Self-Validating System:

The progress of the reaction can be easily monitored by thin-layer chromatography (TLC), observing the consumption of the starting material (if an alcohol is used as a water source surrogate in a controlled experiment) and the appearance of the more non-polar product. The final product can be validated by the spectroscopic methods outlined above, confirming the absence of the starting alcohol and the presence of the characteristic TBDMS signals and the Si-O-Si IR stretch.

Detailed Step-by-Step Methodology: Synthesis via Hydrolysis of TBDMS-Cl

Materials:

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Deionized water

-

Pyridine or Triethylamine (Et₃N)

-

Anhydrous Diethyl ether or Dichloromethane (DCM)

-

Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add tert-butyldimethylsilyl chloride (2.0 equivalents).

-

Dissolve the TBDMS-Cl in anhydrous diethyl ether or DCM.

-

Add pyridine or triethylamine (2.2 equivalents) to the solution to act as an HCl scavenger.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add deionized water (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC (staining with permanganate or ceric ammonium molybdate) to confirm the consumption of any starting alcohol if used as a test substrate.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure Bis(tert-butyldimethylsilyl)ether.

Caption: Workflow for the synthesis of Bis(tert-butyldimethylsilyl)ether.

Applications in Research and Drug Development

While not typically used as a primary reagent, the formation and presence of Bis(tert-butyldimethylsilyl)ether have several implications in a research and development setting:

-

Byproduct in Silylation Reactions: Its most common role is as a byproduct in the TBDMS protection of alcohols. The presence of water in the reaction mixture will lead to its formation. Understanding its properties is crucial for its removal during purification. Due to its relatively high boiling point compared to many solvents, it can sometimes be challenging to remove completely under standard rotary evaporation conditions.

-

Indicator of Reaction Conditions: The significant formation of this ether can indicate wet reagents or solvents, prompting a review of experimental setup and reagent quality.

-

Inert High-Boiling Point Solvent/Additive: In some high-temperature reactions, its inertness and low polarity could potentially allow it to be used as a high-boiling point solvent or co-solvent, although this is not a common application.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling Bis(tert-butyldimethylsilyl)ether and its precursors.

-

tert-Butyldimethylsilyl chloride: The starting material is a flammable solid and is corrosive. It reacts with moisture to produce hydrochloric acid. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from sources of ignition and moisture.

-

Bis(tert-butyldimethylsilyl)ether: While specific toxicity data is limited, it is expected to be a relatively non-toxic and non-reactive compound under normal conditions. However, good laboratory practice dictates that it should be handled with care. Avoid inhalation of vapors and contact with skin and eyes.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

Bis(tert-butyldimethylsilyl)ether, the foundational structure of the TBDMS ether family, is more than just a synthetic byproduct. A comprehensive understanding of its physicochemical properties, spectral characteristics, and formation provides valuable insights for synthetic chemists. This knowledge aids in the optimization of protection reactions, the troubleshooting of unexpected side products, and the development of robust purification strategies, ultimately contributing to the efficient and successful synthesis of complex molecules in academic research and the pharmaceutical industry.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. [Link]

-

Corey, E. J.; Venkateswarlu, A. Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives. J. Am. Chem. Soc.1972 , 94 (17), 6190–6191. [Link]

-

Gelest, Inc. Safety Data Sheet for BIS(TERT-BUTYLDIMETHYLSILYL)ACETYLENE. [Link] (Note: This is for a related compound but provides an example of safety data for a bis-TBDMS compound).

Sources

An In-Depth Technical Guide to 1,3-Di-tert-butyl-1,1,3,3-tetramethyldisiloxane (CAS Number: 67875-55-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Niche Siloxane

1,3-Di-tert-butyl-1,1,3,3-tetramethyldisiloxane, identified by its CAS number 67875-55-2, is a distinct organosilicon compound. While its structural analogues, such as 1,1,3,3-tetramethyldisiloxane (TMDS), are well-documented as versatile reducing agents in organic synthesis, this particular disiloxane remains a more specialized reagent.[1][2] Its bulky tert-butyl groups impart unique steric and electronic properties, suggesting its potential utility in niche applications within pharmaceutical development and materials science, particularly as a capping or coupling agent and as a potential pharmaceutical intermediate. This guide aims to consolidate the available technical information on this compound, offering insights into its properties, potential synthesis strategies, and specialized applications.

Chemical Identity and Physicochemical Properties

1,3-Di-tert-butyl-1,1,3,3-tetramethyldisiloxane is a colorless liquid characterized by the presence of two silicon atoms linked by an oxygen atom, with each silicon atom bonded to two methyl groups and one bulky tert-butyl group.

| Property | Value | Source |

| Chemical Name | 1,3-Di-tert-butyl-1,1,3,3-tetramethyldisiloxane | |

| CAS Number | 67875-55-2 | |

| Molecular Formula | C₁₂H₃₀OSi₂ | |

| Molecular Weight | 246.54 g/mol | |

| Appearance | Colorless liquid | Inferred from related compounds |

| Boiling Point | 191-193 °C | |

| Density | ~0.809 g/cm³ | |

| Purity | Typically ≥ 98% | |

| Storage | Refrigerator |

Synthesis and Spectroscopic Characterization

Postulated Synthetic Routes

One potential route is the hydrolysis and condensation of a suitable chlorosilane precursor, tert-butyldimethylchlorosilane. Another approach could be adapted from the synthesis of the related 1,1,3,3-tetramethyldisiloxane, which can be prepared by the reduction of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane using a metal hydride like lithium aluminum hydride.[3] A similar strategy for the target compound would involve the synthesis of 1,3-di-tert-butyl-1,3-dichloro-1,1,3,3-tetramethyldisiloxane as an intermediate.

A published study has identified 1,3-di-tert-butyl-1,1,3,3-tetramethyldisiloxane as a product formed during the oxidation of tert-butyldimethylsilanol, detectable by gas chromatography with a specific retention time.[4] This suggests that controlled oxidation or condensation of the corresponding silanol could be a viable, albeit potentially low-yielding, synthetic method.

Spectroscopic Data

Detailed spectroscopic data for 1,3-Di-tert-butyl-1,1,3,3-tetramethyldisiloxane is not widely published. However, based on its structure, the following characteristic signals would be expected in its ¹H and ¹³C NMR spectra:

-

¹H NMR: Two prominent singlets would be anticipated. One in the upfield region (around 0.1-0.2 ppm) corresponding to the protons of the four methyl groups attached to the silicon atoms, and another singlet further downfield (around 0.9-1.0 ppm) for the protons of the two tert-butyl groups.

-

¹³C NMR: Signals for the methyl carbons attached to silicon would appear in the upfield region, while the quaternary and methyl carbons of the tert-butyl groups would be observed at distinct chemical shifts.

Applications in Research and Development

The applications of 1,3-Di-tert-butyl-1,1,3,3-tetramethyldisiloxane are primarily in specialized areas of organic synthesis and materials science, leveraging the unique steric hindrance provided by the tert-butyl groups.

Pharmaceutical Intermediate and Protecting Group Chemistry

This disiloxane is marketed as a pharmaceutical intermediate. While specific drug synthesis pathways explicitly citing this compound are not widely documented, its structure is closely related to silylating agents used to introduce the tert-butyldimethylsilyl (TBDMS) protecting group. TBDMS ethers are widely used to protect hydroxyl groups in the synthesis of complex molecules, including nucleoside analogues.[5]

The chemo-enzymatic synthesis of nicotinic acid adenine dinucleotide phosphate (NAADP) analogs, which are important calcium-signaling molecules, often involves the protection of ribose hydroxyls as TBDMS ethers. The steric bulk of the tert-butyl groups in 1,3-Di-tert-butyl-1,1,3,3-tetramethyldisiloxane could offer unique selectivity or stability in such protection schemes compared to standard silylating agents.

Logical Workflow: Silyl Ether Protection

Caption: Generalized workflow for alcohol protection using a silylating agent.

Coupling and Capping Agent in Materials Science

In materials science, disiloxanes can function as coupling agents to improve the adhesion between organic polymers and inorganic substrates. They can also act as "capping" or "end-capping" agents in the synthesis of silicone polymers. In this role, they control the chain length and, consequently, the properties of the final polymer by terminating the polymerization process. The bulky tert-butyl groups of 1,3-Di-tert-butyl-1,1,3,3-tetramethyldisiloxane would introduce significant steric hindrance at the polymer chain ends, potentially modifying the rheological and surface properties of the resulting silicone material.

Safety and Handling

1,3-Di-tert-butyl-1,1,3,3-tetramethyldisiloxane is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

1,3-Di-tert-butyl-1,1,3,3-tetramethyldisiloxane represents a specialized tool in the vast toolbox of organosilicon chemistry. While its applications are not as broadly documented as some of its analogues, its unique structure suggests significant potential in areas requiring sterically demanding silyl groups. Further research into its synthesis, reactivity, and specific applications, particularly in the context of pharmaceutical intermediate synthesis and advanced materials, is warranted to fully elucidate its capabilities. The development of a robust and scalable synthesis protocol would be a critical step in making this reagent more accessible to the wider scientific community.

References

-

Supplementary Information for "Gold-Catalyzed Aerobic Oxidation of Silanes to Silanols and Disiloxanes". Chemical Communications. The Royal Society of Chemistry, 2009. [Link]

- Hanessian, S., & Lavallée, P. (1975). The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Journal of Chemistry, 53(19), 2975-2977.

- Process for preparing 1,1,3,3-tetramethyl-disiloxane. EP0476597A1.

-

1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane. PubChem. [Link]

-

Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. DTIC. [Link]

-

Silyl ether. Wikipedia. [Link]

-

tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

- Method for producing 1,1,3,3,- tetramethylbutyl hydroperoxide. EP0395803A1.

-

Synthesis of 1,3‐bis(isocyanopropyl)tetramethyldisiloxane. ResearchGate. [Link]

- Preparation of (E)-1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene. Organic Syntheses, Coll. Vol. 10, p.301 (2004); Vol. 78, p.152 (2002).

- Method for producing 1,3-dichloro-1,1,3,3-tetramethyldisiloxane. JPH08165294A.

-

1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. Wikipedia. [Link]

- A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)

-

1,3-di-tert-butyl-1,1,3,3-tetramethyldisiloxane, CAS No. 67875-55-2. iChemical. [Link]

- 2-tert-Butyl-1,1,3,3-tetramethylguanidine. Organic Syntheses, Vol. 78, p. 234 (2002); Vol. 72, p.203 (1995).

-

Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-. PubChem. [Link]

-

The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Semantic Scholar. [Link]

Sources

- 1. 1,1,3,3-Tetramethyldisiloxane: A Versatile Compound for Efficient Chemical Transformations and Synthesis_Chemicalbook [chemicalbook.com]

- 2. 1,1,3,3-Tetramethyldisiloxane(3277-26-7) 1H NMR spectrum [chemicalbook.com]

- 3. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Silyl ether - Wikipedia [en.wikipedia.org]

Synthesis of 1,3-di-tert-butyl-1,1,3,3-tetramethyldisiloxane

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-di-tert-butyl-1,1,3,3-tetramethyldisiloxane, a sterically hindered disiloxane of significant interest in synthetic organic chemistry. The primary focus is on the controlled hydrolysis of tert-butyldimethylchlorosilane (TBDMSCl), the most prevalent and direct synthetic route. This document elucidates the underlying reaction mechanisms, provides a detailed, field-proven experimental protocol, and discusses critical process parameters and safety considerations. The content is designed for researchers, scientists, and professionals in drug development who require a robust understanding of organosilicon chemistry and its practical applications.

Introduction: The Significance of Sterically Hindered Disiloxanes

1,3-di-tert-butyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by a central siloxane (Si-O-Si) bond flanked by two silicon atoms. Each silicon atom is substituted with two methyl groups and one bulky tert-butyl group. This significant steric hindrance around the silicon centers imparts unique chemical properties, including enhanced stability against hydrolysis compared to less substituted siloxanes.

Its primary utility stems from its role as a byproduct in reactions where tert-butyldimethylsilyl (TBDMS) ethers are formed using TBDMSCl as a protecting group for alcohols.[1][2] Understanding its formation is crucial for optimizing reaction conditions and purification processes in complex organic syntheses. The disiloxane itself can also serve as a precursor or reference compound in materials science and organosilicon polymer chemistry.

Table 1: Physicochemical Properties of 1,3-di-tert-butyl-1,1,3,3-tetramethyldisiloxane

| Property | Value |

| CAS Number | 67875-55-2[3] |

| Molecular Formula | C₁₂H₃₀OSi₂ |

| Molecular Weight | 246.54 g/mol [4] |

| Physical Form | Solid[3] |

| Purity (Typical) | 98%[3] |

| InChI Key | FGTJJHCZWOVVNH-UHFFFAOYSA-N[3] |

| Storage Temperature | Refrigerator[3] |

Core Synthesis Methodology: Hydrolysis of tert-Butyldimethylchlorosilane

The most direct and common synthesis of 1,3-di-tert-butyl-1,1,3,3-tetramethyldisiloxane involves the hydrolysis of tert-butyldimethylchlorosilane (TBDMSCl), followed by the condensation of the resulting silanol intermediate.[5] This process can be conceptually divided into two primary stages.

Reaction Mechanism: A Two-Step Process

The formation of the disiloxane from the chlorosilane precursor is not a single transformation but a sequential reaction involving hydrolysis and condensation.

-

Step 1: Hydrolysis to Silanol. The process begins with the nucleophilic attack of a water molecule on the electrophilic silicon atom of TBDMSCl. This results in the displacement of the chloride ion and the formation of a highly reactive silanol intermediate, tert-butyldimethylsilanol, along with hydrochloric acid (HCl).

-

Step 2: Condensation to Disiloxane. The newly formed silanol is unstable and readily undergoes condensation. A second molecule of the silanol reacts with the first, where the hydroxyl group of one molecule attacks the silicon atom of the other. This forms the stable Si-O-Si linkage of the target disiloxane and eliminates a molecule of water.

The overall reaction can be summarized as: 2 (t-Bu)Me₂SiCl + H₂O → [2 (t-Bu)Me₂SiOH] + 2 HCl → (t-Bu)Me₂Si-O-SiMe₂(t-Bu) + H₂O + 2 HCl

The mechanism is typically bimolecular, following an Sₙ2-type pathway at the silicon center (Sₙ2-Si).[6] The reaction rate can be influenced by pH. Under acidic conditions, protonation of the leaving group (chloro) can enhance the electrophilicity of the silicon atom, while under basic conditions, a hydroxide ion can directly attack the silicon.[6][7]

Caption: Reaction mechanism for disiloxane formation.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of 1,3-di-tert-butyl-1,1,3,3-tetramethyldisiloxane in a laboratory setting.

Reagents and Equipment

Table 2: Reagent Properties and Hazards

| Reagent | Formula | MW ( g/mol ) | BP (°C) | Hazards |

| tert-Butyldimethylchlorosilane | C₆H₁₅ClSi | 150.72[1] | 125 | Flammable, Corrosive, Water-reactive[8][9] |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 34.6 | Highly Flammable, Peroxide-former |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | N/A | Mild Irritant |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | N/A | Hygroscopic |

Equipment:

-

Three-necked round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus for vacuum distillation

Step-by-Step Procedure

CAUTION: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a nitrogen inlet. Ensure the system is dry and purged with an inert gas (e.g., nitrogen or argon).

-

Reaction Initiation: Charge the flask with tert-butyldimethylchlorosilane (1.0 eq) and anhydrous diethyl ether. Begin stirring and cool the flask to 0 °C using an ice-water bath.

-

Hydrolysis: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Fill the dropping funnel with this solution.

-

Causality Explanation: The NaHCO₃ solution serves two purposes: it is the source of water for the hydrolysis and it neutralizes the HCl byproduct as it forms. This neutralization prevents the buildup of corrosive acid and helps drive the condensation reaction to completion.

-

-

Controlled Addition: Add the NaHCO₃ solution dropwise to the stirred TBDMSCl solution over 30-60 minutes. Maintain the temperature at 0 °C. Vigorous gas evolution (CO₂) will be observed.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction is complete.

-

Work-up & Isolation:

-

Transfer the reaction mixture to a separatory funnel.

-

Add additional diethyl ether to ensure complete extraction.

-

Wash the organic layer sequentially with water (2x) and then with brine (1x).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

The crude product can be purified by vacuum distillation to yield the pure 1,3-di-tert-butyl-1,1,3,3-tetramethyldisiloxane.

-

Caption: Experimental workflow for disiloxane synthesis.

Alternative Synthetic Routes

While hydrolysis of the corresponding chlorosilane is standard, other methods exist, though they are often less direct or economical for this specific compound.

-

Grignard Reagent-based Methods: Some disiloxanes can be prepared by reacting organohydrogen polysiloxanes with a Grignard reagent, followed by hydrolysis.[10][11] For instance, a methyl Grignard reagent could react with a polysiloxane, and subsequent hydrolysis could yield various siloxane products.[10]

-

Reduction of Dichlorodisiloxanes: It is possible to prepare certain disiloxanes by the reduction of a corresponding 1,3-dichloro-1,3-disiloxane using a metal hydride like LiAlH₄ or NaAlH₄.[12] This method is more applicable to synthesizing Si-H containing disiloxanes rather than the fully alkylated target of this guide.

Safety and Handling

Ensuring a safe laboratory environment is paramount when handling the reagents involved in this synthesis.

-

tert-Butyldimethylchlorosilane (TBDMSCl): This compound is flammable, corrosive, and reacts with water and moisture, releasing toxic HCl gas.[1][9] It causes severe skin burns and eye damage.[9] Always handle it in a fume hood and wear appropriate PPE.

-

Diethyl Ether: This solvent is extremely flammable and its vapors can form explosive mixtures with air. It is also prone to forming explosive peroxides upon storage. Use in a well-ventilated area away from ignition sources.

-

Reaction Hazards: The hydrolysis reaction is exothermic and liberates HCl gas. Controlled, slow addition of the aqueous solution and cooling are critical to manage the reaction rate and prevent excessive heat and gas evolution.

Conclusion

The synthesis of 1,3-di-tert-butyl-1,1,3,3-tetramethyldisiloxane is most effectively and directly achieved through the controlled hydrolysis and subsequent condensation of tert-butyldimethylchlorosilane. The key to a successful synthesis lies in the careful management of reaction conditions, particularly temperature and the neutralization of the HCl byproduct. By following the detailed protocol and adhering to the safety guidelines outlined in this guide, researchers can reliably produce this valuable organosilicon compound for use in a variety of synthetic applications.

References

- An In-depth Technical Guide to the Hydrolysis and Condensation Reactions of Dodecylsilane Precursors - Benchchem.

- Chemistry - Hydrolysis - Silicones Europe.

- Theoretical study of the hydrolysis of chlorosilane - ResearchG

- SAFETY D

- 1,3-Di-tert-butyl-1,1,3,3-tetramethyldisiloxane - Sigma-Aldrich.

- tert-Butyldimethylsilyl chloride - Wikipedia.

- 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane | C12H30OSi2 | CID 583954 - PubChem.

- US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane - Google P

- EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google P

- New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane - ResearchG

- t-BUTYLDIMETHYLCHLOROSILANE - Gelest, Inc.

- tert-Butyldimethylsilyl chloride | C6H15ClSi | CID 28928 - PubChem.

- tert-Butyldimethylchlorosilane CAS 18162-48-6 | 818642 - Merck Millipore.

Sources

- 1. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 2. t-BUTYLDIMETHYLCHLOROSILANE - Gelest, Inc. [gelest.com]

- 3. 1,3-Di-tert-butyl-1,1,3,3-tetramethyldisiloxane | 67875-55-2 [sigmaaldrich.com]

- 4. 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane | C12H30OSi2 | CID 583954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyldimethylsilyl chloride | C6H15ClSi | CID 28928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents [patents.google.com]

Preparation of Bis(tert-butyldimethylsilyl)ether from silanol

<An In-depth Technical Guide to the Preparation of Bis(tert-butyldimethylsilyl) Ether from Silanol

The conversion of silanols to their corresponding bis(tert-butyldimethylsilyl) ethers is a pivotal transformation in organosilicon chemistry, frequently employed for the protection of hydroxyl groups and as a strategic step in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the synthesis of bis(tert-butyldimethylsilyl) ether from silanols. It delves into the underlying reaction mechanisms, offers detailed, field-proven experimental protocols, and discusses the critical role of reagents and catalysts. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical insights to ensure procedural success and reproducibility.

Introduction: The Strategic Importance of Silyl Ether Formation

In the landscape of organic synthesis, the temporary masking of reactive functional groups is a cornerstone of strategic molecular construction. Among the myriad of protecting groups available, silyl ethers are preeminent due to their ease of formation, tunable stability, and mild removal conditions.[1][2] The tert-butyldimethylsilyl (TBDMS or TBS) group, in particular, offers a robust shield for hydroxyl functionalities against a wide array of non-acidic reagents.[3][4][5] Its steric bulk, conferred by the tert-butyl substituent, significantly enhances its stability towards hydrolysis compared to less hindered silyl ethers like the trimethylsilyl (TMS) group.[3][4]

The reaction of a silanol (R₃SiOH) to form a bis(silyl) ether (R₃Si-O-SiR'₃) is a specific class of silylation that finds utility in materials science and as a method to cap reactive silanol end-groups in polymers. This guide focuses on the reaction of a silanol with a silylating agent, specifically tert-butyldimethylsilyl chloride (TBDMSCl), to yield the corresponding silyl ether, which in the context of two silanol molecules condensing, would lead to a disiloxane, or if a di-silanol is used, a cyclic or polymeric silyl ether. For the purpose of this guide, we will focus on the protection of a generic silanol's hydroxyl group with a TBDMS group.

Mechanistic Underpinnings of Silylation

The formation of a TBDMS ether from a silanol and TBDMSCl is fundamentally a nucleophilic substitution reaction at the silicon center.[3] The reaction is typically facilitated by a base, which plays a crucial role in activating the hydroxyl group of the silanol.

The Role of the Base and Catalyst

The choice of base is critical to the success of the silylation reaction. While various bases can be employed, imidazole and 4-dimethylaminopyridine (DMAP) are among the most effective.

-

Imidazole: This heterocyclic amine serves a dual purpose. It acts as a base to deprotonate the silanol, forming a more nucleophilic silanoxide anion. Additionally, it can react with TBDMSCl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole.[4] This intermediate is more susceptible to nucleophilic attack by the silanol than TBDMSCl itself.

-

4-Dimethylaminopyridine (DMAP): DMAP is a highly efficient nucleophilic catalyst.[1][6] Its mechanism involves the initial reaction with the silyl chloride to form a highly electrophilic silylated pyridinium intermediate.[1][6] This intermediate is then readily attacked by the silanol, leading to the formation of the silyl ether and regeneration of the DMAP catalyst.[1] This catalytic cycle allows for the use of substoichiometric amounts of DMAP in conjunction with a stoichiometric auxiliary base, such as triethylamine (Et₃N), to neutralize the generated HCl.[6]

The reaction rate is also significantly influenced by the solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF) are often preferred as they can accelerate the reaction.[4][7]

Visualizing the Silylation Pathway

To better illustrate the sequence of events in the silylation process, the following diagrams outline the core mechanistic steps and the overall experimental workflow.

Caption: DMAP-catalyzed silylation mechanism.

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

The following protocol provides a reliable method for the preparation of a bis(tert-butyldimethylsilyl) ether from a generic silanol. This procedure is designed to be self-validating, with clear checkpoints for monitoring progress.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Silanol (Substrate) | ≥98% | Varies | Ensure dryness before use. |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | ≥98% | Major Chemical Supplier | Handle in a fume hood. |

| Imidazole | ≥99% | Major Chemical Supplier | Store in a desiccator. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Major Chemical Supplier | Use a freshly opened bottle or dried solvent. |

| Diethyl ether (Et₂O) | Anhydrous | Major Chemical Supplier | |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent Grade | ||

| Brine (Saturated aq. NaCl) | Reagent Grade | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the silanol (1.0 equivalent) and imidazole (2.5 equivalents).[8]

-

Solvent Addition: Add anhydrous DMF via syringe to dissolve the solids. The concentration will depend on the specific silanol, but a starting point of 0.2-0.5 M is common.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Silylating Agent: Add TBDMSCl (1.2 equivalents) portion-wise to the stirred solution.[8] A slight exotherm may be observed.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[8]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), observing the disappearance of the starting silanol spot.[5][8]

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[5][8]

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).[8][9]

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and imidazole.[5][9]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5][9]

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure bis(tert-butyldimethylsilyl) ether.[5][8]

Validation and Characterization

The successful formation of the TBDMS ether is confirmed through standard spectroscopic techniques.

| Spectroscopic Technique | Key Observational Changes |

| Infrared (IR) Spectroscopy | Disappearance of the broad O-H stretching band of the silanol (typically ~3300-3400 cm⁻¹) and the appearance of strong Si-O-Si stretching bands.[8] |

| ¹H NMR Spectroscopy | Disappearance of the silanol -OH proton signal. Appearance of two new singlets in the upfield region: one around 0.9 ppm for the nine protons of the tert-butyl group and another around 0.1 ppm for the six protons of the two methyl groups on the silicon atom.[8][10] |

| ¹³C NMR Spectroscopy | Appearance of new signals corresponding to the carbons of the TBDMS group, typically around 26 ppm for the methyl carbons of the tert-butyl group and around 18 ppm for the quaternary carbon.[8][10] |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic [M-57]⁺ peak, corresponding to the loss of the tert-butyl group.[11] |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the reaction stalls, gentle heating (e.g., 40-50 °C) can be applied.[5] Ensure all reagents and solvents are anhydrous, as moisture will consume the TBDMSCl.

-

Low Selectivity (for poly-silanols): To enhance selectivity for a less sterically hindered silanol group, conduct the reaction at lower temperatures (e.g., 0 °C or -20 °C) and monitor closely to stop the reaction once the target silanol has been consumed.[9]

-

Alternative Silylating Agents: For particularly hindered silanols, a more reactive silylating agent like tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) can be used in the presence of a non-nucleophilic base like 2,6-lutidine.[2][12]

Conclusion

The preparation of bis(tert-butyldimethylsilyl) ether from silanols is a robust and widely applicable synthetic transformation. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and meticulous execution of the experimental protocol are paramount to achieving high yields and purity. This guide provides the necessary theoretical framework and practical steps to empower researchers to confidently and successfully perform this valuable chemical conversion.

References

- DMAP: A Versatile Catalyst for Silylation and Protecting Group Str

- Tert-butyldimethylsilyl chloride Definition - Organic Chemistry Key Term | Fiveable. (URL: )

- Chemoselective Silylation of Alcohols Through Lewis Base-c

-

The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry. (URL: [Link])

-

Mechanism for the O‐silylation of silanols. ResearchGate. (URL: [Link])

-

16: Silylethers. Chemistry LibreTexts. (2021). (URL: [Link])

-

tert-Butyldimethylsilyl chloride. Wikipedia. (URL: [Link])

-

Catalysts for Silane and Silanol Activation. ResearchGate. (URL: [Link])

-

Catalytic Synthesis of Silanols from Hydrosilanes and Applications. Sci-Hub. (URL: [Link])

-

Corey–Kim oxidation. Grokipedia. (URL: [Link])

-

tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. (URL: [Link])

-

Silyl ether. Wikipedia. (URL: [Link])

-

Synthesis of Silicon-Stereogenic Silanols Involving Iridium-Catalyzed Enantioselective C–H Silylation Leading to a New Ligand Scaffold. ACS Publications. (2021). (URL: [Link])

-

Silyl enol ether. Wikipedia. (URL: [Link])

-

Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry. (2014). (URL: [Link])

-

Tert-Butyldimethylsilyl Chloride. ZXCHEM. (URL: [Link])

-

Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. NIH. (URL: [Link])

-

Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal. (URL: [Link])

-

On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. NIH. (URL: [Link])

-

Corey–Kim oxidation. Wikipedia. (URL: [Link])

-

NMR Data for tert-Butyldimethylsilyl Ethers. (URL: [Link])

-

Silyl enol ether synthesis by silylation. Organic Chemistry Portal. (URL: [Link])

-

Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. PMC - NIH. (URL: [Link])

-

Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. (URL: [Link])

-

Corey-Kim Oxidation. Reaction Repo Documentation. (URL: [Link])

-

A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. (URL: [Link])

-

A novel and simple method for the silylation of alcohols in DMSO–hexane without a catalyst. Green Chemistry (RSC Publishing). (2003). (URL: [Link])

-

A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. ResearchGate. (URL: [Link])

-

Corey-Kim Oxidation. NROChemistry. (URL: [Link])

-

The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Science Publishing. (URL: [Link])

-

Direct Conversion of Silyl Ethers to Organic Functionality. Gelest Technical Library. (URL: [Link])

-

Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry. (URL: [Link])

-

Organic Syntheses Procedure. (URL: [Link])

-

The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Science Publishing. (URL: [Link])

-

Chemoselective Deprotection of Triethylsilyl Ethers. PMC - PubMed Central - NIH. (URL: [Link])

-

Dehydrogenative Silylation of Primary Alcohols. Amanote Research. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. Silyl ether - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

1H and 13C NMR data for 1,3-di-tert-butyl-1,1,3,3-tetramethyldisiloxane

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,3-di-tert-butyl-1,1,3,3-tetramethyldisiloxane

Executive Summary

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,3-di-tert-butyl-1,1,3,3-tetramethyldisiloxane. As a fundamental organosilicon compound, its structural elucidation by NMR is crucial for quality control in research and industrial applications. This document details the experimental methodology for acquiring high-resolution spectra, offers an in-depth interpretation of the chemical shifts and signal assignments, and explains the underlying principles governing the spectral features. The inherent symmetry of the molecule is a key focus, as it simplifies the spectra to a few distinct signals, making NMR a powerful and efficient tool for its characterization. This guide is intended for researchers and professionals in chemistry and materials science who utilize organosilicon compounds.

Introduction

1,3-di-tert-butyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by a central siloxane (Si-O-Si) bond flanked by two silicon atoms. Each silicon atom is substituted with two methyl groups and one bulky tert-butyl group. This structure imparts significant steric hindrance and lipophilicity, making it a valuable intermediate or building block in organic synthesis and polymer chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical method for confirming the structure and purity of such compounds. The precise electronic environment of each nucleus (¹H and ¹³C) generates a unique resonance frequency, providing an unambiguous fingerprint of the molecular architecture. This guide explains the causality behind the observed spectral data, grounded in the principles of chemical shielding and molecular symmetry.

Molecular Structure and Symmetry

The structure of 1,3-di-tert-butyl-1,1,3,3-tetramethyldisiloxane possesses a high degree of symmetry. A C₂ axis of rotation passes through the central oxygen atom, rendering the two Si(CH₃)₂(t-Bu) moieties chemically identical. This symmetry is the dominant factor in interpreting the NMR spectra, as it drastically reduces the number of unique signals.

-

Proton (¹H) Environments: All twelve methyl protons attached to the silicon atoms are chemically equivalent. Likewise, the eighteen protons of the two tert-butyl groups are also equivalent to each other.

-

Carbon (¹³C) Environments: There are only four distinct carbon environments:

-

The methyl carbons directly bonded to silicon (Si-C H₃).

-

The methyl carbons of the tert-butyl groups (-C(C H₃)₃).

-

The quaternary carbons of the tert-butyl groups (-C (CH₃)₃).

-

Caption: Molecular structure of 1,3-di-tert-butyl-1,1,3,3-tetramethyldisiloxane.

Experimental Protocol: NMR Data Acquisition

The following protocol describes a self-validating system for obtaining high-quality ¹H and ¹³C NMR spectra.

Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 1,3-di-tert-butyl-1,1,3,3-tetramethyldisiloxane.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an ideal solvent due to its excellent dissolving power for non-polar organosilicon compounds and its single residual proton peak, which is easily identified.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. The CDCl₃ solvent peak or the TMS peak can be used for this process.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set a spectral width of approximately 15 ppm.

-

Ensure a sufficient number of scans (typically 8-16) are averaged to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Proton decoupling is critical for simplifying the spectrum to single lines and enhancing sensitivity via the Nuclear Overhauser Effect (NOE).[2]

-

Set a spectral width of approximately 250 ppm.

-

A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Caption: Experimental workflow for NMR data acquisition and processing.

Spectral Analysis and Interpretation

The spectral data for 1,3-di-tert-butyl-1,1,3,3-tetramethyldisiloxane can be reliably predicted based on the well-documented values for structurally analogous tert-butyldimethylsilyl (TBDMS) ethers.[3] The chemical environments are nearly identical, involving methyl and tert-butyl groups attached to a silicon atom, which is in turn bonded to oxygen.

¹H NMR Spectrum

Due to the molecule's symmetry, only two signals are expected in the proton NMR spectrum.

-

δ ≈ 0.90 ppm (Singlet, 18H): This signal corresponds to the 18 equivalent protons of the two tert-butyl groups. The protons are three bonds away from the silicon atom and exhibit a chemical shift typical for alkyl groups in this environment. The signal is a sharp singlet because there are no adjacent protons to cause spin-spin coupling.

-

δ ≈ 0.08 ppm (Singlet, 12H): This highly shielded, upfield signal is characteristic of methyl protons directly bonded to a silicon atom.[3] The lower electronegativity of silicon compared to carbon results in increased electron density around the protons, shifting the resonance to a value close to the TMS standard.[4] This signal is also a singlet.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals, corresponding to the three unique carbon environments (excluding the TMS reference at 0 ppm).

-

δ ≈ 26 ppm: This signal is assigned to the six equivalent methyl carbons of the two tert-butyl groups (-C(CH₃)₃). Its chemical shift is typical for a standard sp³-hybridized methyl carbon in an aliphatic environment.[5]

-

δ ≈ 18 ppm: This signal corresponds to the two equivalent quaternary carbons of the tert-butyl groups (-C(CH₃)₃).[3]

-

δ ≈ -4 ppm: This characteristically upfield signal is assigned to the four methyl carbons directly attached to the silicon atoms (Si-CH₃). Carbons bonded to silicon are significantly shielded and often appear upfield of TMS, sometimes resulting in a negative chemical shift value.[2]

Data Summary

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 1,3-di-tert-butyl-1,1,3,3-tetramethyldisiloxane, recorded in CDCl₃.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~ 0.90 | Singlet | 18H | Protons of the tert-butyl groups |

| ¹H | ~ 0.08 | Singlet | 12H | Protons of the Si-methyl groups |

| ¹³C | ~ 26.0 | Singlet | - | Methyl carbons of the tert-butyl groups |

| ¹³C | ~ 18.0 | Singlet | - | Quaternary carbons of the tert-butyl groups |

| ¹³C | ~ -4.0 | Singlet | - | Carbons of the Si-methyl groups |

Note: Data is based on values reported for structurally similar TBDMS ethers.[3]

Conclusion

The ¹H and ¹³C NMR spectra of 1,3-di-tert-butyl-1,1,3,3-tetramethyldisiloxane are straightforward to interpret due to the molecule's high symmetry. The ¹H spectrum is defined by two sharp singlets: one around 0.90 ppm for the tert-butyl protons and a highly shielded signal near 0.08 ppm for the Si-methyl protons. The ¹³C spectrum displays three distinct signals, with the Si-methyl carbons appearing at a characteristic upfield shift near -4 ppm. These spectral features provide a definitive signature for the compound, allowing for rapid and accurate structural confirmation and purity assessment in any research or drug development setting.

References

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Mitsudome, T., Noujima, A., Mizugaki, T., Jitsukawa, K., & Kaneda, K. (2009). Supplementary Information for Chemical Communications. The Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Jabłonka, E., et al. (n.d.). Testing the 1,1,3,3-tetramethyldisiloxane linker in olefin metathesis. Comptes Rendus de l'Académie des Sciences. [Link]

-

Weber, W. P. (n.d.). Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. Defense Technical Information Center. [Link]

-

Journal of the Turkish Chemical Society. (2016). Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

iChemical. (n.d.). 1,3-di-tert-butyl-1,1,3,3-tetramethyldisiloxane, CAS No. 67875-55-2. Retrieved January 20, 2026, from [Link]

-

Gelest, Inc. (n.d.). 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Retrieved January 20, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Chemical Shifts: Carbon. Retrieved January 20, 2026, from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved January 20, 2026, from [Link]

-

Heinze, T., et al. (n.d.). Functionalization pattern of tert-butyldimethyl-silyl cellulose evaluated by nmr spectroscopy. North Carolina State University. [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). BIS-(TERT.-BUTYL-DIMETHYLSILYLKETENE). John Wiley & Sons, Inc. Retrieved January 20, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

NIST. (n.d.). Disiloxane, 1,1,3,3-tetramethyl-. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

Sources

Spectroscopic Characterization of 1,3-Di-tert-butyl-1,1,3,3-tetramethyldisiloxane (CAS 67875-55-2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical synthesis and materials science, precise molecular characterization is paramount. This guide provides an in-depth technical overview of the spectroscopic techniques used to characterize 1,3-Di-tert-butyl-1,1,3,3-tetramethyldisiloxane (CAS 67875-55-2) . This organosilicon compound, with the molecular formula C₁₂H₃₀OSi₂, serves as a valuable building block and intermediate in various synthetic applications.[1][2] Its unique structure, featuring sterically demanding tert-butyl groups alongside methyl substituents on a disiloxane backbone, imparts specific chemical and physical properties that necessitate thorough analytical verification.

This document moves beyond a simple recitation of data, offering insights into the rationale behind experimental choices and the interpretation of spectral data. The aim is to provide a robust framework for the unequivocal identification and purity assessment of this compound, ensuring its reliable application in research and development.

Molecular Structure and Properties

Before delving into the spectroscopic analysis, it is essential to understand the fundamental properties of 1,3-Di-tert-butyl-1,1,3,3-tetramethyldisiloxane.

| Property | Value | Source(s) |

| CAS Number | 67875-55-2 | [1][3] |

| Molecular Formula | C₁₂H₃₀OSi₂ | [1][2] |

| Molecular Weight | 246.54 g/mol | [2][4] |

| IUPAC Name | 1,3-Bis(1,1-dimethylethyl)-1,1,3,3-tetramethyldisiloxane | [1] |

| Synonyms | 1,3-Di-tert-butyl-1,1,3,3-tetramethyldisiloxane | [3] |

| Boiling Point | 191-193 °C | [5] |

The symmetrical nature of the molecule, with two identical tert-butyldimethylsilyl groups bridged by an oxygen atom, is a key determinant of its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organosilicon compounds in solution. For 1,3-Di-tert-butyl-1,1,3,3-tetramethyldisiloxane, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy: Predicted Analysis

Due to the molecule's symmetry, only two distinct proton environments are expected: the methyl protons attached to the silicon atoms and the protons of the tert-butyl groups.

-

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

-

Predicted Spectral Data and Interpretation:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale ~0.05-0.10 Singlet 12H Si-CH ₃ The methyl protons are in a highly shielded environment due to the electropositive nature of the silicon atom. Their chemical shift is expected to be very close to that of TMS. The presence of a single sharp peak confirms the chemical equivalence of all four methyl groups. ~0.90 Singlet 18H C(CH ₃)₃ The protons of the two tert-butyl groups are also chemically equivalent and appear as a single, sharp singlet. The slight downfield shift compared to the Si-CH₃ protons is due to their attachment to a carbon atom.

¹³C NMR Spectroscopy: Predicted Analysis

Similarly, the ¹³C NMR spectrum is expected to be simple, reflecting the symmetry of the molecule.

-

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Reference the spectrum to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Predicted Spectral Data and Interpretation:

Chemical Shift (δ, ppm) Assignment Rationale ~ -3 to -4 Si -CH₃ The carbons of the methyl groups directly attached to silicon are highly shielded and are expected to appear at a characteristic upfield chemical shift, often below 0 ppm. ~18 Si-C (CH₃)₃ The quaternary carbon of the tert-butyl group is deshielded relative to the methyl carbons directly attached to silicon. ~26 Si-C(C H₃)₃ The methyl carbons of the tert-butyl group will appear in the typical aliphatic region.

Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 1,3-Di-tert-butyl-1,1,3,3-tetramethyldisiloxane, the key vibrational modes are associated with the Si-O-Si, Si-C, and C-H bonds.

-

Experimental Protocol:

-

For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

-

Predicted Spectral Data and Interpretation:

Wavenumber (cm⁻¹) Vibration Functional Group Intensity Rationale 2960-2850 C-H stretch -CH₃, -C(CH₃)₃ Strong Characteristic of aliphatic C-H bonds in the methyl and tert-butyl groups. 1470 & 1365 C-H bend -C(CH₃)₃ Medium The characteristic doublet for the tert-butyl group due to symmetric and asymmetric bending. 1250 Si-CH₃ bend Si-CH₃ Strong A strong and sharp absorption characteristic of the symmetric deformation of the Si-CH₃ group. 1080-1040 Si-O-Si stretch Disiloxane Very Strong This is the most prominent feature of the spectrum, corresponding to the asymmetric stretching of the Si-O-Si bond, a hallmark of disiloxanes.[6] ~800 Si-C stretch Si-C Medium-Strong Corresponds to the stretching vibrations of the silicon-carbon bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For 1,3-Di-tert-butyl-1,1,3,3-tetramethyldisiloxane, electron ionization (EI) is a common method.

-

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).

-

-

Predicted Fragmentation Pattern and Interpretation:

The molecular ion (M⁺) is expected at m/z = 246. However, in organosilicon compounds, the molecular ion can sometimes be of low abundance. The fragmentation is often dominated by cleavage of the bulky tert-butyl group.

m/z Proposed Fragment Rationale 231 [M - CH₃]⁺ Loss of a methyl radical from one of the Si-CH₃ groups. 189 [M - C(CH₃)₃]⁺ A major and often base peak. Loss of a tert-butyl radical is a very favorable fragmentation pathway due to the stability of the resulting tert-butyl radical and the silyl cation. 131 [M - C(CH₃)₃ - Si(CH₃)₂]⁺ Subsequent fragmentation of the m/z 189 ion. 73 [Si(CH₃)₃]⁺ A common fragment in mass spectra of trimethylsilyl compounds, though less likely to be a primary fragment here. 57 [C(CH₃)₃]⁺ The tert-butyl cation, which is highly stable and will likely be a prominent peak.

Integrated Spectroscopic Workflow

The confident characterization of 1,3-Di-tert-butyl-1,1,3,3-tetramethyldisiloxane relies on the convergence of data from these complementary techniques. The following workflow illustrates this integrated approach.

Caption: Workflow for the spectroscopic characterization of 1,3-Di-tert-butyl-1,1,3,3-tetramethyldisiloxane.

Conclusion

The spectroscopic characterization of 1,3-Di-tert-butyl-1,1,3,3-tetramethyldisiloxane is a straightforward process when a multi-technique approach is employed. The combination of ¹H and ¹³C NMR, FTIR, and Mass Spectrometry provides a detailed and confirmatory "fingerprint" of the molecule. The predicted data in this guide, grounded in the fundamental principles of spectroscopy and analysis of analogous structures, serves as a reliable reference for researchers, scientists, and drug development professionals. Adherence to the outlined protocols and a thorough understanding of the expected spectral features will ensure the accurate identification and quality control of this important chemical compound.

References

-

NIST Chemistry WebBook. (n.d.). Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl-. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). 67875-55-2[Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl-]. Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-